Fluoromethane-d3

Description

The exact mass of the compound Fluoromethane-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fluoromethane-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoromethane-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

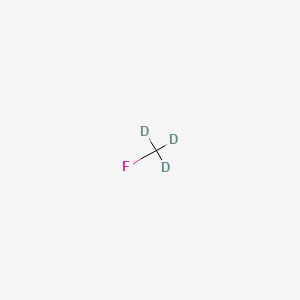

IUPAC Name |

trideuterio(fluoro)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F/c1-2/h1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSUQYWXRMNV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204378 |

Source

|

| Record name | Fluoromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.051 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-21-4 |

Source

|

| Record name | Fluoromethane-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoromethane-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physical and chemical properties of Fluoromethane-d3

Technical Guide: Fluoromethane-d3 (CD3F) in Pharmaceutical Research

Executive Summary & Scientific Significance

Fluoromethane-d3 (CD3F) , the fully deuterated isotopologue of methyl fluoride, serves as a critical probe in physical organic chemistry and a strategic building block in modern drug design. Its primary utility lies in the Kinetic Isotope Effect (KIE) , where the substitution of protium (

In pharmaceutical contexts, CD3F is not merely a reagent but a model system for the "Deuterium Switch" strategy—a method used to improve the metabolic stability of drugs by retarding cytochrome P450-mediated oxidative dehalogenation. This guide provides a rigorous technical analysis of its properties, synthesis, and application in mechanistic studies.

Physicochemical Profile

The substitution of three hydrogen atoms with deuterium increases the molecular weight and alters vibrational modes, leading to subtle but measurable changes in physical constants.

Table 1: Comparative Properties of Fluoromethane (CH3F) vs. Fluoromethane-d3 (CD3F)

| Property | Fluoromethane (CH | Fluoromethane-d3 (CD | Impact of Deuteration |

| CAS Number | 593-53-3 | 558-21-4 | Unique Identifier |

| Molecular Weight | 34.03 g/mol | 37.05 g/mol | +8.8% Mass Increase |

| Boiling Point | -78.4 °C | -77.9 °C | Inverse Isotope Effect (Slightly Higher) |

| Melting Point | -141.8 °C | -141.8 °C | Negligible Shift |

| C-X Bond Length | 1.09 Å (C-H) | 1.09 Å (C-D) | Identical (Born-Oppenheimer Approx.) |

| Dipole Moment | 1.85 D | 1.86 D | Minimal Electronic Perturbation |

| Zero Point Energy | Higher | Lower | C-D bond is thermodynamically more stable |

Chemical Properties & Reactivity

The Kinetic Isotope Effect (KIE)

The defining chemical feature of CD3F is its resistance to bond cleavage compared to CH3F. This is quantified by the primary Kinetic Isotope Effect (

-

Mechanism: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond. Consequently, the activation energy (

) required to reach the transition state for bond cleavage is higher for C-D. -

Experimental Data: In gas-phase reactions with chlorine atoms (a model for radical oxidative metabolism), the rate constant ratio is:

This high magnitude indicates that C-H/C-D bond breaking is the Rate-Determining Step (RDS) .

Metabolic Stability

In drug development, the methyl fluoride moiety is susceptible to oxidative defluorination by Cytochrome P450 enzymes. The mechanism involves hydrogen abstraction followed by fluoride elimination.

-

CH3F Pathway: Rapid H-abstraction

Unstable intermediate -

CD3F Pathway: Slow D-abstraction (due to KIE)

Increased metabolic half-life (

Spectroscopic Characterization

Accurate identification of CD3F relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, distinguishing it from non-deuterated impurities.

F NMR Spectroscopy

The

-

Chemical Shift:

-271.9 ppm (relative to CFCl -

Isotope Shift: CD3F exhibits an upfield isotopic shift of approximately +1.55 ppm relative to CH3F.[3]

-

Coupling Pattern:

-

CH3F: Quartet (

Hz) due to coupling with 3 spin-1/2 protons. -

CD3F: Septet (

Hz) due to coupling with 3 spin-1 deuterons (Multiplicity =

-

Infrared (IR) Spectroscopy

The mass increase of deuterium lowers the vibrational frequency of the C-X stretch.

-

C-H Stretch (CH3F): ~2950 cm

-

C-D Stretch (CD3F): ~2100–2250 cm

-

Calculation:

.

-

Experimental Protocols

Protocol A: Synthesis of Fluoromethane-d3 (Gas Generation)

Note: This reaction utilizes a classic Halex (Halogen Exchange) mechanism.

Reagents:

-

Iodomethane-d3 (CD

I, >99.5 atom % D) -

Silver Fluoride (AgF) or Mercury(II) Fluoride (HgF

) -

Solvent: High-boiling inert solvent (e.g., Diglyme) or neat solid-phase reaction.

Workflow:

-

Setup: Connect a reaction flask to a vacuum line equipped with a cryogenic trap (liquid nitrogen, -196 °C).

-

Loading: Place anhydrous AgF (2.0 eq) in the flask under inert atmosphere (N

or Ar). -

Addition: Introduce CD

I (1.0 eq) via septum. If using solvent, inject solvent first. -

Reaction: Heat the mixture gently to 40–50 °C. The volatile CD

F product (bp -78 °C) will evolve immediately. -

Collection: The evolving gas is passed through a drying tube (CaCl

) and condensed in the liquid nitrogen trap. -

Purification: Perform bulb-to-bulb distillation to remove trace CD

I.

Protocol B: Handling & Storage

-

State: CD3F is a flammable gas at room temperature.[4]

-

Storage: Store in carbon-steel lecture bottles or Monel cylinders.

-

Safety: Use in a well-ventilated fume hood. High concentrations can displace oxygen.

Visualizations

Figure 1: Synthesis and Metabolic Pathway Logic

Caption: Synthesis of CD3F via Halogen Exchange and its subsequent metabolic divergence compared to CH3F, illustrating the Kinetic Isotope Effect.

References

-

Sigma-Aldrich. Fluoromethane-d3 Product Specification & Properties (CAS 558-21-4).

-

Shao, K. (2017).[5] Kinetic Study of the Reactions of Chlorine Atoms with Fluoromethane and Fluoromethane-d3 in the Gas Phase. University of North Texas.

-

CDN Isotopes. Fluoromethane-d3 Safety Data Sheet (SDS) and Physical Data.

-

PubChem. Fluoromethane-d3 Compound Summary (CID 136358).[6] National Library of Medicine.

-

Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects: Principles and Applications. Chemical Reviews.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoromethane-d3 | CH3F | CID 136358 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of deuterated fluoromethane

Technical Guide: Synthesis of Deuterated Fluoromethane ( )

Part 1: Strategic Rationale & Chemical Logic

The Deuterium Advantage in Fluoromethylation

In drug discovery, the fluoromethyl group (

Replacing hydrogen with deuterium (

-

Result: The rate of C-D bond cleavage during metabolism is significantly retarded (

). -

Outcome: Extended half-life (

) and reduced formation of toxic defluorinated metabolites.

Synthesis Strategy: Reactive Distillation

The synthesis of

Therefore, the optimal protocol utilizes Reactive Distillation . By selecting a high-boiling solvent and a solid fluoride source, the reaction is driven to completion by the immediate removal of the volatile product (

Part 2: Experimental Workflow & Apparatus

The Reaction Pathway

The most robust laboratory-scale synthesis involves the nucleophilic substitution (Halex reaction) of Iodomethane-d3 (

Reaction:

-

Precursor: Iodomethane-d3 (

, CAS 865-50-9).[1] High reactivity, good leaving group. -

Fluoride Source: Silver Fluoride (

).-

Why AgF? Unlike alkali fluorides (KF, CsF), AgF has significant solubility in organic solvents and the formation of the insoluble AgI precipitate provides a strong thermodynamic driving force (lattice energy) to push the reaction forward.

-

-

Solvent: Tetraglyme (bp 275°C) or Sulfolane .

-

Why? Extremely high boiling points ensure that only

enters the vapor phase, acting as a "liquid gatekeeper."

-

Workflow Visualization

The following diagram illustrates the "Self-Validating" closed-loop synthesis system.

Figure 1: Reactive distillation workflow for the isolation of high-purity CD3F gas.

Part 3: Detailed Synthesis Protocol

Safety Warning: Fluoromethane is a flammable gas. Silver salts are toxic. This procedure must be performed in a properly vented fume hood with a blast shield. All glassware must be vacuum-rated.

Materials

-

Reagents: Iodomethane-d3 (

D), Silver Fluoride ( -

Solvent: Tetraglyme (dried over molecular sieves).

-

Apparatus: 3-neck round bottom flask, reflux condenser, drying tube (

), vacuum line with cold finger trap (liquid

Step-by-Step Procedure

-

System Preparation (Dehydration):

-

Assemble the glassware train: Flask

Reflux Condenser -

Flame-dry the entire system under high vacuum (

mbar) to remove adsorbed moisture. Moisture will hydrolyze

-

-

Reagent Loading:

-

Under a flow of dry Argon or Nitrogen, load Silver Fluoride (1.2 equiv) into the flask containing Tetraglyme (approx. 5 mL per gram of AgF).

-

Note: AgF is photosensitive. Wrap the flask in aluminum foil.

-

-

Precursor Addition:

-

Cool the reactor to 0°C.

-

Add Iodomethane-d3 (1.0 equiv) via syringe through a septum.

-

Critical Control: Ensure the reflux condenser is circulating coolant at -10°C to -20°C. This temperature is cold enough to condense unreacted

(bp 42°C) but allows

-

-

Reactive Distillation:

-

Slowly warm the reaction flask to 50–70°C .

-

Stir vigorously. The solution will darken as yellow

precipitates. -

The

gas will evolve, pass through the reflux condenser (stripping out solvent/precursor), pass through the drying tube, and solidify immediately in the liquid nitrogen trap.

-

-

Collection & Transfer:

-

Continue heating until gas evolution ceases (typically 1–2 hours).

-

Isolate the cold trap.

-

Connect the trap to a pre-weighed, evacuated gas cylinder cooled with liquid nitrogen.

-

Allow the trap to warm to room temperature, expanding the

into the storage cylinder (Cryogenic Pumping).

-

Data Tables: Physical Properties

| Property | Iodomethane-d3 ( | Fluoromethane-d3 ( |

| State (RT) | Liquid | Gas |

| Boiling Point | 42.4°C | -78.4°C |

| Molecular Weight | 144.96 g/mol | 37.05 g/mol |

| Role | Electrophilic Precursor | Target / Methylating Agent |

| Hazards | Toxic, Carcinogen | Flammable, Asphyxiant |

Part 4: Characterization & Validation

To ensure the "Trustworthiness" of the synthesized reagent, the following analytical signatures must be verified.

NMR Spectroscopy

Collect a gas-phase sample or dissolve a small aliquot in

-

NMR:

-

Signal: A distinct multiplet (septet) due to coupling with three Deuterium nuclei (

). -

Coupling Constant (

): Approx. 46–48 Hz. (Note: The H-F coupling in -

Correction: The

is large (~160 Hz). The -

Appearance: Septet (1:3:6:7:6:3:1 intensity ratio).

-

-

NMR:

-

Signal: Silent (No signal). Any peak at

ppm indicates incomplete deuteration (

-

Mass Spectrometry (GC-MS)

-

Parent Ion (

): m/z 37 (Standard -

Fragmentation: Loss of F (m/z 18,

).

Part 5: Applications in Drug Discovery[2]

The synthesized

Electrophilic Fluoromethylation

In the presence of strong Lewis acids (e.g.,

Metabolic Stability Logic

The following diagram explains the decision-making process for deploying

Figure 2: Decision logic for applying deuterated fluoromethyl groups to improve metabolic stability.

References

- Swarts, F. (Original Halex concepts). Bull. Acad. Roy. Belg.1898, 35, 375.

-

Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001 , 109, 3-11. Link

-

Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, 2014 , 57(9), 3595–3611. Link

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 , 37, 308-319. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 136358, Fluoromethane-d3." PubChem, 2024 . Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011 , 473, 470–477. Link (Context for modern nucleophilic fluorination).

Fluoromethane-d3 CAS number and identifiers

Technical Monograph: Fluoromethane-d3 ( )

CAS Number: 558-21-4 | Formula:

Executive Summary

Fluoromethane-d3 (

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for Fluoromethane-d3. Note the distinction between the labeled (deuterated) and unlabeled CAS numbers.

| Identifier | Value |

| Chemical Name | Fluoromethane-d3 |

| Synonyms | Methyl-d3 fluoride; Trideuterio(fluoro)methane; Perdeuteromethyl fluoride |

| CAS Number (Labeled) | 558-21-4 |

| CAS Number (Unlabeled) | 593-53-3 |

| Molecular Formula | |

| Molecular Weight | 37.05 g/mol |

| SMILES | [2H]C([2H])([2H])F |

| InChI Key | NBVXSUQYWXRMNV-FIBGUPNXSA-N |

Physical & Chemical Properties

Fluoromethane-d3 is a gas at standard temperature and pressure. Its physical behavior closely mimics that of non-deuterated fluoromethane, though with slight isotopic shifts in density and boiling point due to the heavier deuterium atoms.

| Property | Data | Note |

| Physical State | Gas | Colorless, odorless to faint ether-like odor. |

| Boiling Point | -78.13 °C (195.02 K) | Slightly higher than |

| Melting Point | -141.8 °C (131.35 K) | |

| Density | ~0.316 g/cm³ (liquid at b.p.) | |

| Vapor Pressure | 44.2 atm at 21.1 °C | High pressure; requires rated gas cylinders. |

| Solubility | Soluble in alcohol, ether | Limited solubility in water. |

| Flash Point | Flammable Gas | Extreme Fire Hazard |

Synthesis & Production Methodologies

The synthesis of Fluoromethane-d3 typically follows a nucleophilic substitution pathway (Halex reaction), prioritizing high isotopic purity (>99 atom % D).

Laboratory Scale Synthesis (Nucleophilic Substitution)

The most common laboratory route involves the fluorination of Iodomethane-d3 (

Protocol Logic:

-

Precursor Selection: Iodomethane-d3 (

) is selected for its high leaving group ability (Iodide) and commercial availability with high isotopic purity. -

Fluorination: Silver Fluoride (AgF) or Tetrabutylammonium Fluoride (TBAF) is used. AgF is preferred in gas-phase or heterogeneous reactions to drive precipitation of AgI.

-

Purification: The product

is a gas (b.p. -78°C), while the precursor

Step-by-Step Workflow:

-

Setup: A vacuum line equipped with a reaction flask containing AgF (anhydrous) and a cryogenic trap.

-

Addition:

vapor is passed over the AgF bed or bubbled through a solution of TBAF in a high-boiling solvent (e.g., hexamethylphosphoramide). -

Reaction:

-

Collection: The evolved gas is passed through a trap at -40°C (to condense unreacted

) and collected in a receiver trap at -196°C (liquid

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Fluoromethane-d3 via nucleophilic substitution, highlighting the critical cryogenic separation step.

Applications in Drug Discovery & Research[1][2]

Deuterium Kinetic Isotope Effect (DKIE)

The primary application of

-

Mechanism: Oxidative metabolism of methyl groups (e.g., by Cytochrome P450 enzymes) often involves a rate-determining step (RDS) of Hydrogen atom abstraction.

-

Impact: Replacing H with D increases the activation energy for this abstraction. If

(typically 2-7 for primary effects), the metabolic half-life of the drug is extended. -

Usage:

is used to introduce the metabolically robust fluoromethyl-d3 moiety into drug scaffolds.

NMR Spectroscopy Standard

Fluorine-19 (

-

Reference Standard:

provides a simplified signal (sextet due to coupling with 3 deuteriums, -

Solvent Compatibility: Its gaseous nature limits it to being bubbled into solvents or used in sealed tubes as an external reference.

DKIE Mechanism Diagram

Caption: Schematic of the Deuterium Kinetic Isotope Effect (DKIE) showing how C-D bonds increase activation energy, slowing metabolism.

Handling, Safety, and Storage

Signal Word: DANGER

-

Hazard Statements:

-

H220: Extremely flammable gas.

-

H280: Contains gas under pressure; may explode if heated.

-

-

Storage Protocols:

-

Store in a cool, well-ventilated area away from direct sunlight.

-

Keep temperatures below 50°C (122°F).

-

Use explosion-proof equipment (grounding/bonding) during transfer.

-

-

Inhalation Risk: High concentrations can cause asphyxiation by displacing oxygen. Narcotic effects may occur.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136358, Fluoromethane-d3. Retrieved January 28, 2026. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. [Link]

- Gomez-Gallego, M., & Sierra, M. A. (2011).Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. (Contextual grounding for DKIE mechanisms).

isotopic purity determination of Fluoromethane-d3

Technical Guide: Isotopic Purity Determination of Fluoromethane-d3 ( )

Executive Summary

Fluoromethane-d3 (

This guide details the analytical architecture for determining the isotopic purity of

Part 1: Physicochemical Context & Sampling Strategy

The primary analytical challenge with

| Property | Value | Implication for Analysis |

| State (STP) | Gas | Requires gas-tight syringes or cryo-trapping. |

| Boiling Point | -78.4°C | Rapid evaporation from standard solvents; requires sealed pressure tubes for NMR. |

| Molecular Weight | 37.04 g/mol | Low mass requires MS methods to scan below standard solvent cutoffs. |

Sampling Protocol

-

For GC-MS: Direct gas sampling using a gas-tight syringe from the lecture bottle or headspace sampling from a cryo-cooled aliquot.

-

For NMR: The gas must be bubbled into a pre-cooled deuterated solvent (e.g.,

or

Part 2: Primary Methodology – GC-MS Isotopologue Analysis

GC-MS is the gold standard for isotopic purity because it directly counts isotopologues based on mass-to-charge (

Experimental Setup

-

Inlet: Split/Splitless (Split ratio 50:1 to prevent detector saturation).

-

Column: Porous Layer Open Tubular (PLOT) column (e.g., Q-Bond or Alumina) is required to retain small volatiles like fluoromethane. Standard 5% phenyl columns will likely show no retention.

-

Carrier Gas: Helium at 1.0 mL/min.

-

MS Ionization: Electron Impact (EI) at 70 eV.

Mass Spectral Logic

The molecular ion (

-

(d0):

-

(d1):

-

(d2):

-

(d3):

Note: The presence of natural

Calculation of Isotopic Enrichment

To determine the Atom % D, we must deconvolute the contributions of lower isotopologues.[3][4]

Step 1: Integration. Integrate the peak areas for

Step 3: Enrichment Calculation.

Part 3: Orthogonal Methodology – NMR Spectroscopy

NMR provides structural certainty and detects protonated impurities (

Proton ( ) NMR: The "Negative Control"

Since

-

Target Signal: A doublet (due to H-F coupling) centered around

4.1 ppm. -

Coupling:

Hz. -

Quantification: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration to quantify the residual protonated species.

Fluorine ( ) NMR: The Isotope Shift

Fluorine is coupled to the carbon-attached nuclei.[5][6] The splitting pattern confirms the deuteration state.[2]

-

(Reference): Appears as a Quartet (1:3:3:1) due to coupling with 3 equivalent protons (Spin 1/2).

- (Target): Appears as a Septet (1:3:6:7:6:3:1) due to coupling with 3 equivalent deuterons (Spin 1).

-

Coupling Constant Scaling: Since

, the coupling constant scales down: -

Isotope Shift: The replacement of H with D causes an upfield shift (lower frequency) in the

signal, typically

Carbon ( ) NMR[7][8]

- Signal: A septet of doublets (due to C-D and C-F coupling).

-

: Large coupling (

Part 4: The Integrated Analytical Workflow

This diagram outlines the decision process for validating

Figure 1: Integrated analytical workflow for the isotopic purity determination of Fluoromethane-d3.

Part 5: Data Summary & Specifications

| Parameter | Method of Detection | ||

| Molecular Ion (m/z) | 34 | 37 | GC-MS (EI) |

| Doublet ( | Silent (No signal) | ||

| Quartet ( | Septet ( | ||

| Quartet ( | Septet ( |

Troubleshooting Common Issues

-

Missing GC Peak: The compound is too volatile. Ensure the column oven starts at 30°C (or lower if cryo-cooling is available) and use a PLOT column.

-

Low MS Sensitivity: Check the mass cutoff. Many MS methods start scanning at

50 to avoid air/solvent peaks. Set the scan range to -

NMR Tube Explosion:

creates pressure. Use heavy-wall J. Young tubes and do not over-pressurize. Keep the sample chilled until analysis.

References

-

National Institute of Standards and Technology (NIST). (2023). Methyl fluoride (CH3F) Gas Chromatography Data. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976).[7] Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.[7] (Foundational text for J-coupling scaling).

-

ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved January 28, 2026, from [Link]

Definitive Guide: Gas-Phase ¹³C and ¹⁹F NMR Spectroscopy of Fluoromethane-d3 (CD₃F)

Executive Summary

This technical guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral parameters of gaseous Fluoromethane-d3 (

This document details the theoretical prediction and experimental verification of

Theoretical Framework: The Physics of Gaseous CD₃F

The Spin System

Fluoromethane-d3 possesses a

-

:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

:

-

(D) :

In the gas phase, the lack of viscosity-driven rotational correlation times (

Isotope Effects on Shielding (The Jameson Effect)

Substituting Hydrogen with Deuterium introduces a mass-dependent perturbation to the rovibrational averaging of the nuclear shielding tensor.

-

Primary Isotope Shift (

): The C-D bond is shorter on average than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in increased electron density around the carbon, causing an upfield (shielding) shift in the -

Secondary Isotope Shift: The

signal also experiences an upfield shift due to the remote deuterium substitution, typically additive per deuterium atom.

Gyromagnetic Scaling of Scalar Couplings

To predict the spectral splitting of

Given that

Spectral Analysis and Prediction

The ¹⁹F Spectrum (470.5 MHz at 11.7 T)

The fluorine nucleus is coupled to three equivalent deuterium atoms (

-

Multiplicity: The coupling to three spin-1 nuclei follows the

rule.- lines (Septet).

-

Intensity ratio (Pascal's triangle for spin-1): 1:3:6:7:6:3:1 .[1]

-

Coupling Constant (

):-

(gas)

- .

-

(gas)

The ¹³C Spectrum (125.7 MHz at 11.7 T)

The carbon nucleus is directly coupled to one fluorine (

-

Primary Splitting: Large doublet from

. -

Fine Structure: Each limb of the doublet is split into a septet by the three deuteriums.

-

Result: Doublet of Septets (

). -

Coupling Constants:

- : Remains invariant to isotopic substitution of H, approx 158 - 162 Hz (density dependent).

-

: Derived from

- .

Summary of Spectral Parameters

Note: Values are extrapolated to zero-pressure limit (

| Parameter | Nucleus | Value (Approx) | Multiplicity Pattern |

| Chemical Shift | -273.8 ppm* | Septet (1:3:6:7:6:3:1) | |

| Chemical Shift | 73.4 ppm** | Doublet of Septets | |

| Coupling | 160.0 Hz | - | |

| Coupling | 22.9 Hz | - | |

| Coupling | 7.1 Hz | - |

*Referenced to

Visualization: Spin System & Workflow

Spin Coupling Network

The following diagram illustrates the scalar coupling network defining the multiplet structures.

Figure 1: Scalar coupling topology of

Experimental Protocol: Gas-Phase Acquisition

Gas-phase NMR requires specialized handling to manage pressure, susceptibility, and referencing.

Sample Preparation (Vacuum Line Method)

Objective: Prepare a sealed NMR tube containing

-

Manifold Setup: Connect a high-vacuum glass manifold to a

lecture bottle and a heavy-walled (pressure-rated) NMR tube (e.g., Wilmad 522-PP). -

Dehydration: Flame-dry the manifold under vacuum (

Torr) to remove adsorbed water. -

Condensation:

-

Immerse the NMR tube in liquid nitrogen (77 K).

-

Introduce

gas into the calibrated volume of the manifold. -

Open the valve to the NMR tube, allowing the gas to condense into a solid at the bottom.

-

-

Reference Addition: Condense a trace amount of TMS vapor (Tetramethylsilane) for referencing.

-

Sealing: Flame-seal the NMR tube constriction while the sample remains frozen at 77 K.

-

Annealing: Allow the tube to warm slowly to room temperature behind a blast shield.

Acquisition Parameters

-

Relaxation Delay (

): Gas phase -

Lock: Since no deuterated solvent is present, run the spectrometer in unlocked mode . The field drift is negligible for short gas-phase experiments on modern superconducting magnets.

-

Shimming: Shim on the FID of the

signal itself (autoshim on the sample) or use a "ghost" shim map from a standard liquid sample, optimizing

Data Processing Workflow

Figure 2: End-to-end workflow for gas-phase NMR experimentation, from vacuum line condensation to spectral referencing.

Applications and Significance

Virial Coefficients and Intermolecular Forces

Gas-phase NMR is the gold standard for measuring the "isolated molecule" shielding (

Testing Ab Initio Calculations

serves as a benchmark for relativistic density functional theory (DFT) calculations. The heavy-atom effect of Fluorine combined with the vibrational corrections of Deuterium provides a stringent test for the accuracy of computational shielding tensors.References

-

Jameson, C. J. (1996). "Gas Phase NMR Spectroscopy." Chemical Reviews, 91(7), 1375–1395.

-

Wasylishen, R. E. (2012). "Dipolar and Scalar Couplings in Gas Phase NMR." Encyclopedia of Magnetic Resonance.

-

Jackowski, K. (2004). "Gas-phase NMR measurements of chemical shifts and spin-spin coupling constants." Journal of Molecular Structure, 704, 259-262.

-

Hansen, P. E. (1988).[2] "Isotope Effects on Nuclear Shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243.

-

Wilmad-LabGlass . "NMR Tube Selection Guide for High Pressure Applications."

Sources

molecular weight and formula of CD3F

Technical Monograph: Fluoromethane-d3 (

Executive Summary

Fluoromethane-d3 (Methyl-d3 fluoride,

This guide provides a rigorous breakdown of the molecular weight, formulaic derivation, and technical applications of

Physicochemical Specifications

The following data is calculated based on IUPAC Standard Atomic Weights (2021).

Molecular Formula & Weight[1][2][3][4]

| Parameter | Value | Technical Notes |

| Chemical Formula | Carbon (1), Deuterium (3), Fluorine (1) | |

| Molecular Weight | 37.05 g/mol | Calculated vs. non-deuterated |

| Mass Shift ( | +3.02 Da | Due to 3 |

| Exact Mass | 37.0407 Da | For High-Res Mass Spectrometry (HRMS) |

Atomic Contribution Breakdown

| Isotope | Qty | Atomic Mass (Da) | Total Mass Contribution |

| 1 | 12.00000 | 12.0000 | |

| 3 | 2.01410 | 6.0423 | |

| 1 | 18.99840 | 18.9984 | |

| Total | 37.0407 |

Physical Properties

-

Solubility: Soluble in alcohol, ether; typically handled as a gas or dissolved in organic solvents for reaction.[1][2]

Applications in Drug Development

The Deuterium Switch (Kinetic Isotope Effect)

The substitution of Hydrogen (

-

Impact: Reduces the rate of metabolic clearance mediated by Cytochrome P450 (CYP450) enzymes, specifically oxidative demethylation.[1]

-

Relevance of

: While often used as a probe,

F-NMR Fragment Screening

In Fragment-Based Drug Discovery (FBDD),

-

Advantage of

: Replacing protons with deuterium eliminates

Experimental Protocols & Synthesis

Synthesis of Fluoromethane-d3

Reaction Principle: Nucleophilic fluorination of a deuterated methyl electrophile.[1][3]

Protocol:

-

Precursor Selection: Start with Methyl-d3 iodide (

) or Methyl-d3 triflate ( -

Fluorination: React with an anhydrous fluoride source (e.g., Tetrabutylammonium fluoride, TBAF, or Silver Fluoride, AgF) in an aprotic solvent (Acetonitrile).[1][2]

-

Isolation: Due to the low boiling point (-78°C), the product

is collected via cryogenic distillation into a liquid nitrogen-cooled trap.

Safety Note:

Visualization: The Kinetic Isotope Effect (KIE)

The following diagram illustrates how deuteration (using reagents like those related to

Caption: Comparative metabolic pathway showing the Kinetic Isotope Effect (KIE) where C-D bonds resist CYP450 cleavage.[1][2][3]

Disambiguation: CD3F vs. CD3

In drug development literature, particularly regarding CAR-T Cell Therapy , the term "CD3F" often appears as an OCR (Optical Character Recognition) error or shorthand for CD3

| Term | Domain | Correct Name | MW | Formula |

| CD3F | Chemistry | Fluoromethane-d3 | 37.05 Da | |

| CD3f / CD3z | Immunology | CD3-zeta (CD247) | ~16 kDa | Protein Sequence |

If your query pertains to CAR-T signaling domains, please refer to the sequence for UniProt P20963 (CD3Z_HUMAN).[2][3]

References

-

Sigma-Aldrich. Fluoromethane-d3 Product Specification & MSDS. Merck KGaA.[1][2] Link[2][3]

-

PubChem. Fluoromethane-d3 Compound Summary (CID 136358). National Library of Medicine.[1][2] Link[2][3]

-

Gant, T. G. (2014).[1][2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link[2][3]

-

Cambridge Isotope Laboratories. Stable Isotopes in Drug Development and Metabolic Profiling. Link

Sources

- 1. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholecalciferol - Wikipedia [en.wikipedia.org]

- 3. Cholecalciferol (CAS 67-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 氟甲烷-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

Thermodynamic Architecture of Fluoromethane-d3 (CD₃F): Isotope Effects & Pharmacokinetic Implications

The following technical guide details the thermodynamic and physicochemical properties of Fluoromethane-d3 (CD₃F), focusing on isotope effects and their critical role in pharmaceutical stability and PET tracer development.

Executive Summary

Fluoromethane-d3 (CD₃F) is the deuterated isotopologue of fluoromethane (methyl fluoride). While chemically analogous to its proteo-counterpart (CH₃F), the substitution of protium with deuterium induces profound shifts in thermodynamic parameters—specifically Zero-Point Energy (ZPE) and vibrational entropy. These shifts result in the Kinetic Isotope Effect (KIE) , a phenomenon leveraged in drug development to enhance metabolic stability and in Positron Emission Tomography (PET) to prevent rapid defluorination of radiotracers.

This guide provides a rigorous analysis of CD₃F’s thermodynamic properties, experimental synthesis protocols, and its application as a stabilized synthon in radiopharmaceutical chemistry.

Fundamental Physicochemical Properties

The thermodynamic distinctiveness of CD₃F arises from the mass difference between deuterium (

Comparative Data Profile: CH₃F vs. CD₃F[1]

| Property | Fluoromethane (CH₃F) | Fluoromethane-d3 (CD₃F) | Thermodynamic Driver |

| Molecular Weight | 34.03 g/mol | 37.05 g/mol | Mass increase affects translational entropy. |

| Point Group | Symmetry is conserved. | ||

| Dipole Moment | 1.85 D | ~1.86 D | Anharmonic vibration averaging; C-D bond is effectively shorter. |

| C-X Bond Energy | ~109 kcal/mol | ~111 kcal/mol | Lower ZPE of C-D bond increases dissociation energy. |

| Vibrational ZPE | Higher | Lower | |

| Major IR Stretch | ~2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | Significant redshift due to increased reduced mass. |

Data Sources: NIST Computational Chemistry Comparison and Benchmark Database [1], PubChem [2].

Thermodynamic Mechanics: The Isotope Effect

Vibrational Zero-Point Energy (ZPE)

The primary thermodynamic variance lies in the vibrational energy levels. Modeled as a harmonic oscillator, the vibrational energy is given by:

Consequence: CD₃F has a lower Zero-Point Energy (ground state) than CH₃F. To break the C-D bond, the system must surmount a larger energy barrier to reach the transition state (which is less affected by isotopic substitution). This energy difference (

Vapor Pressure Isotope Effect (VPIE)

In condensed phases, CD₃F exhibits a Vapor Pressure Isotope Effect . Contrary to simple mass-based predictions, deuterated polar molecules often show inverse isotope effects (where

-

Translation/Rotation: Heavier mass favors the liquid phase (Normal effect).

-

Intermolecular Forces: The shorter effective C-D bond length (due to lower anharmonicity) reduces the polarizability and intermolecular Van der Waals attraction, potentially favoring the gas phase (Inverse effect).

Application in Drug Development & PET

The thermodynamic stability of the C-D bond is exploited to engineer "heavy drugs" and radiotracers.

Metabolic Stability (The Deuterium Switch)

In pharmaceutical metabolism, Cytochrome P450 enzymes typically oxidize C-H bonds. Replacing C-H with C-D at metabolic "hotspots" significantly slows this rate-limiting step (

-

Mechanism: The carbon-deuterium bond requires more energy to reach the transition state for cleavage.

-

Result: Increased biological half-life (

) and reduced formation of toxic metabolites.

Preventing Defluorination in PET

In [¹⁸F]fluoromethane-based tracers (e.g., [¹⁸F]F-Choline), rapid oxidative defluorination releases free [¹⁸F]fluoride, which accumulates in the bone, obscuring imaging results.

-

Solution: Using [¹⁸F]fluoromethane-d2 or -d3.

-

Outcome: The stronger C-D bond resists oxidative cleavage, keeping the ¹⁸F label attached to the pharmacophore and improving image contrast.

Visualizing the Kinetic Isotope Effect

The following diagram illustrates the potential energy difference that confers stability to CD₃F.

Caption: Potential Energy Surface comparing CH₃F and CD₃F. The lower ZPE of CD₃F results in a higher activation energy barrier (

Experimental Protocols

Protocol A: Synthesis of [¹⁸F]Fluoromethane-d3

This protocol describes the generation of the radioactive synthon used for labeling PET tracers. This is a gas-phase or solution-phase nucleophilic substitution.

Reagents:

-

Precursor: Deuterated Methyl Iodide (

) or Methyl Triflate ( -

Radioisotope: [¹⁸F]Fluoride (produced via cyclotron).

-

Phase Transfer Catalyst: Kryptofix 2.2.2 / Potassium Carbonate (

).

Workflow:

-

Activation: Trap [¹⁸F]F⁻ on a QMA anion exchange cartridge. Elute with

solution into the reaction vessel. -

Drying: Azeotropic drying with acetonitrile at 95°C (repeat 3x) to remove water (water inhibits nucleophilic fluorination).

-

Reaction:

-

Add precursor (

) in acetonitrile. -

Heat sealed vessel to 100°C for 10 minutes.

-

Reaction:

-

-

Purification: Distill the gaseous [¹⁸F]CD₃F through a silica/Sep-Pak cartridge to remove unreacted [¹⁸F]F⁻ and solvent. Trap the gas in a cold solvent (e.g., DMF at -40°C) for subsequent alkylation reactions.

Protocol B: Thermodynamic Quality Control (GC-MS)

To verify isotopic purity (>99 atom % D) and chemical identity.

-

Instrument: Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Column: Porous Layer Open Tubular (PLOT) column (e.g., Q-Bond).

-

Method:

-

Injector Temp: 200°C.

-

Oven Program: Isothermal 35°C (5 min)

Ramp 20°C/min to 150°C.

-

-

Analysis:

-

Monitor m/z = 37 (CD₃F molecular ion).

-

Check for m/z = 34 (CH₃F contaminant) and m/z = 36 (CD₂HF contaminant).

-

Acceptance Criteria: CD₃F peak area > 99.5% of total fluoromethane signal.

-

Synthesis Workflow Diagram

Caption: Step-by-step radiosynthesis of [¹⁸F]Fluoromethane-d3 from cyclotron-produced fluoride.

References

-

NIST Computational Chemistry Comparison and Benchmark Database. Experimental data for CD3F (methylfluoride-d3). NIST Standard Reference Database Number 101. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136358, Fluoromethane-d3. [Link]

-

Lee, E., et al. (2011).[2][3] A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging.[2][3] Science. [Link]

-

FDA. PET Drug Applications — Content and Format for NDAs and ANDAs. [Link]

-

NIST WebBook. Methyl fluoride (CH3F) Gas Phase Thermochemistry. [Link]

Sources

Technical Guide: Historical & Modern Synthesis of Fluoromethane-d3 (CD₃F)

Executive Summary: The Deuterium "Magic Methyl"[1]

Fluoromethane-d3 (

-

Spectroscopic Standard: A chemically distinct, robust reference for

NMR and -

Synthetic Reagent: A source for electrophilic deuterofluoromethylation, introducing the bioisostere

or

This guide analyzes the evolution of

Physical & Chemical Profile[2][3][4][5][6][7]

Understanding the volatility of

| Property | Fluoromethane ( | Fluoromethane-d3 ( | Significance |

| Molecular Weight | 34.03 g/mol | 37.05 g/mol | Mass spectrometry confirmation. |

| Boiling Point | -78.4 °C | ~ -79 °C (Est.) | Requires dry ice/acetone condensers. |

| C-F Bond Energy | 552 kJ/mol | ~555 kJ/mol | Enhanced stability due to D-substitution. |

| Dipole Moment | 1.85 D | 1.86 D | Slight variation affects solvation. |

| Spin Systems | Distinct NMR multiplet patterns (1:1:1 triplet for D). |

Historical Synthesis: The Swarts Reaction (Era 1900s-1950s)

The foundational method for synthesizing alkyl fluorides is the Swarts Reaction , first described by Frédéric Swarts in 1892.[1][2][3] This method relies on the "Hard-Soft Acid-Base" principle (though defined much later), where a "soft" halide (Iodide) is exchanged for a "hard" fluoride using a heavy metal salt.

Mechanism & Logic

The reaction is driven by the lattice energy of the precipitating silver iodide (AgI).

-

Precursor: Methyl-d3 iodide (

) is readily available or synthesized from Methanol-d4 ( -

Driving Force: Formation of insoluble AgI (

).

Protocol 1: Classical Halogen Exchange

Warning: This reaction generates a gaseous product. All glassware must be pressure-rated or vented through a cold trap.

-

Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is connected to a reflux condenser (cooled to -10°C) and a downstream cryogenic trap (liquid

or dry ice/acetone). -

Reagents: Charge the flask with Silver Fluoride (AgF) (1.2 equiv, dried in vacuo).

-

Addition: Cool the flask to 0°C. Add Methyl-d3 iodide (

) (1.0 equiv) dropwise. -

Reaction: Allow the mixture to warm to room temperature slowly. The reaction is exothermic.[4]

-

Collection: Gently heat the flask to 45°C. The volatile

(bp -79°C) will distill off. -

Purification: The gas is condensed in the cold trap. Co-distilled

can be removed by passing the gas stream through a scrubber containing amines or silver nitrate solution before the final trap.

Modern Synthesis: Deoxyfluorination (Era 1970s-Present)

Modern medicinal chemistry prefers handling alcohols over alkyl halides due to availability. The development of DAST (Diethylaminosulfur trifluoride) revolutionized this approach, allowing direct conversion of Methanol-d4 (

Mechanism

The hydroxyl oxygen attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an

Visualization: DAST Deoxyfluorination Pathway

Caption: Conversion of Methanol-d4 to CD3F via activated alkoxysulfur intermediate using DAST.

Protocol 2: DAST-Mediated Synthesis

Safety Critical: DAST can decompose explosively at high temperatures. Maintain strictly anhydrous conditions.

-

Solvent System: Anhydrous Diglyme (high boiling point allows easy separation of product gas).

-

Assembly: 3-neck flask, addition funnel, gas outlet to cold trap (-196°C). System flushed with

. -

Cooling: Cool the DAST solution (1.1 equiv in Diglyme) to -78°C.

-

Addition: Add Methanol-d4 (

) (1.0 equiv) dropwise. The reaction is vigorous. -

Controlled Warming: Allow the bath to warm to -20°C, then 0°C.

-

Evolution:

gas evolves as the reaction proceeds. Sweep with a slow stream of Helium or Nitrogen into the collection trap. -

Yield: Typically 70-85%.

Alternative Modern Route: Nucleophilic Substitution with TBAF

For labs avoiding DAST, Tetrabutylammonium Fluoride (TBAF) offers a milder route using sulfonate precursors.

-

Precursor: Methyl-d3 Tosylate (

) is a non-volatile solid/oil, easier to handle than -

Reagent: Anhydrous TBAF (commercial "hydrated" TBAF must be dried or used with caution as water inhibits nucleophilicity).

-

Procedure:

-

Dissolve

in dry THF. -

Add TBAF (1 M in THF) at 0°C.

-

The volatile product

is distilled immediately from the reaction mixture into a cold receiver.

-

Applications in Drug Development[1]

The Deuterium Kinetic Isotope Effect (DKIE)

Replacing C-H with C-D strengthens the bond (lower zero-point energy). In the context of the "Magic Methyl" effect:

-

Metabolic Shunt: If a methyl group is a site of rapid metabolic oxidation (by Cytochrome P450), fluorination blocks it. If fluorination is sterically undesirable, deuteration (

) slows the oxidation rate ( - Hybrid: The fluoromethyl-d2 or d3 group combines electronic modulation (F) with metabolic toughness (D).

NMR Standards

is the "Gold Standard" for calibrating-

It has a defined chemical shift (

ppm vs -

The deuterium coupling (

) provides an internal lock check.

Comparative Analysis of Methods

| Feature | Swarts Reaction ( | DAST Deoxyfluorination | TBAF Substitution |

| Precursor | |||

| Cost | High (Silver salts) | High (DAST reagent) | Moderate |

| Scalability | Low (Heterogeneous) | Medium (Exotherm risk) | High (Homogeneous) |

| Purity | High (Distillation) | High (Gas evolution) | Moderate (Solvent traces) |

| Recommendation | Best for small scale (<1g) | Best for speed | Best for safety |

References

-

Swarts, F. (1892).[1] Sur l'acide fluoracétique. Bulletin de l'Académie Royale de Belgique, 24, 474.[1] 1[5][6][1]

-

Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational DAST paper).

- Hudlický, M. (1992). Chemistry of Organic Fluorine Compounds II. ACS Monograph 187. (Comprehensive review of Swarts and Halogen Exchange).

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. 8[5][6]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. 9

-

NIST Chemistry WebBook. (2021). Thermochemical Data for Fluoromethane. 10[5][6]

Sources

- 1. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. careers360.com [careers360.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for photochemical synthesis of fluoromethane - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. srd.nist.gov [srd.nist.gov]

Spectroscopic Profile: Trideuterio(fluoro)methane (CD₃F)

This guide provides a comprehensive technical analysis of Trideuterio(fluoro)methane (CD₃F) , synthesizing spectroscopic data, molecular physics, and experimental protocols. It is designed for researchers in physical chemistry and pharmaceutical development utilizing deuterium kinetic isotope effects (DKIE).

Executive Summary

Trideuterio(fluoro)methane (CD₃F) , the fully deuterated isotopologue of methyl fluoride, serves as a critical benchmark molecule in high-resolution spectroscopy and a functional probe in medicinal chemistry. Its primary utility lies in Deuterium Kinetic Isotope Effects (DKIE) , where the C-D bond strength (approx. 1.2–1.5 kcal/mol stronger than C-H) is exploited to modulate metabolic stability in fluorinated drug motifs.

This guide aggregates high-fidelity data from microwave, infrared, and NMR spectroscopies, establishing a self-validating reference for experimental verification.

Molecular Physics & Symmetry

CD₃F belongs to the

Structural Parameters

The substitution of Hydrogen (

| Parameter | Value (Experimental | Notes |

| Bond Length (C-F) | 1.383 Å | Consistent with CH₃F |

| Bond Length (C-D) | 1.095 Å | Slightly shorter effective length than C-H due to anharmonicity |

| Bond Angle (D-C-D) | 109.9° | Near tetrahedral |

| Dipole Moment ( | 1.86 D | Parallel to |

Moments of Inertia & Rotational Constants

Deuteration increases the moment of inertia (

This massive shift (~20%) allows for effortless discrimination between isotopologues in gas-phase mixtures.

Vibrational Spectroscopy (IR & Raman)

CD₃F exhibits six fundamental vibrational modes: three totally symmetric (

Fundamental Frequencies

The following table synthesizes data from high-resolution FTIR and Raman studies. Note the significant redshift in C-D stretching modes (

| Mode | Symmetry | Description | Wavenumber ( | Isotope Shift Factor ( |

| Sym C-D Stretch | 2090 | ~1.41 | ||

| Sym Deformation (Umbrella) | 1135 | ~1.29 | ||

| C-F Stretch | 992 | ~1.05 | ||

| Deg C-D Stretch | 2258 | ~1.37 | ||

| Deg Deformation | 1072 | ~1.36 | ||

| Rocking | 903 | ~1.31 |

Technical Insight: The

(C-F stretch) shows the smallest isotope shift because the motion is dominated by the heavy Carbon and Fluorine atoms, which are unchanged.

Visualization of Vibrational Logic

The following diagram illustrates the symmetry classification of the modes.

Figure 1: Symmetry classification of CD₃F vibrational modes. A1 modes preserve the

Rotational Spectroscopy (Microwave)

Microwave spectroscopy provides the most precise structural data. For CD₃F, the quadrupole moment of the Deuterium nucleus (

Rotational Constants

-

: 20,449.6 MHz (

- (Centrifugal Distortion): 33.0 kHz

- : 218.6 kHz

Hyperfine Structure

The Deuterium Quadrupole Coupling Constant (

-

(Deuterium):

-

Interpretation: The non-zero

value confirms the non-spherical charge distribution at the deuterium nucleus, a key parameter for validating ab initio electronic structure calculations.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-phase identification. The substitution of H with D introduces complexity due to Deuterium's spin

F NMR Parameters

-

Chemical Shift (

):-

Isotope Shift: CD₃F is shielded by approx. 1.6 ppm relative to CH₃F (

). This "heavy atom" shielding is a hallmark of deuteration.

-

-

Coupling (

): ~7.3 Hz (Quintet).-

Mechanism:[3] The

F nucleus couples to three equivalent Deuterium nuclei (

-

C NMR Parameters

-

Chemical Shift (

): ~73.5 ppm. -

Coupling (

): 158 Hz (Doublet). -

Coupling (

): ~24 Hz (Septet).-

Calculation: Derived from the proton coupling in CH₃F (

Hz) using the gyromagnetic ratio:

-

Figure 2: Coupling tree for the

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of high-purity CD₃F via Halogen Exchange (Halex).

Reagents

-

Methyl-d3 Iodide (CD₃I): >99.5% D atom % (The electrophile).

-

Silver Fluoride (AgF): Finely powdered, anhydrous (The nucleophile).

-

Solvent: Acetonitrile (optional, often run neat in gas phase or solid-gas interface).

Workflow

-

Setup: Connect a vacuum line to a reaction vessel containing AgF.

-

Addition: Freeze CD₃I into the vessel using liquid nitrogen (

). -

Reaction: Allow the mixture to warm to room temperature. AgF reacts with CD₃I to form AgI (yellow ppt) and CD₃F (gas).

-

Reaction:

-

-

Purification (Cryogenic Distillation):

-

Pass the evolved gas through a trap at -90°C (acetone/dry ice) to remove unreacted CD₃I and solvent.

-

Collect CD₃F in a trap at -196°C (

).

-

-

Validation: Collect gas-phase IR spectrum. Look for the

band at 2090 cm⁻¹ and absence of C-H stretch at 2950 cm⁻¹.

References

-

Microwave Spectrum & Rotational Constants: Johnson, C. M., Trambarulo, R., & Gordy, W. (1951).[1] Microwave Spectroscopy in the Region from Two to Three Millimeters. Physical Review. Link

-

Infrared Spectrum Analysis: Jones, E. W., Popplewell, R. J., & Thompson, H. W. (1965). Vibration-rotation bands of methyl fluoride and methyl fluoride-d3.[4] Proceedings of the Royal Society A. Link

-

NMR Isotope Shifts: Bhattacharyya, P. K., & Dailey, B. P. (1975).[5] Deuteron quadrupole coupling constants in CD3F. Journal of Chemical Physics. Link

-

Vibrational Data Compilation: Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. NIST Standard Reference Data. Link

Sources

Technical Monograph: Advanced Safety & Handling Protocols for Fluoromethane-d3 (CD3F)

Executive Summary: The Deuterium Switch & The Silent Hazard

In the realm of modern drug discovery, the "deuterium switch"—replacing hydrogen with deuterium to improve metabolic stability (kinetic isotope effect)—has elevated reagents like Fluoromethane-d3 (CD3F) to critical status. While often viewed merely as a "heavy" version of methyl fluoride, CD3F presents a unique convergence of hazards: it is an odorless, high-pressure, extremely flammable alkylating agent.

This guide moves beyond basic Safety Data Sheet (SDS) compliance. It provides a field-validated, senior-level operational framework for researchers handling CD3F, prioritizing containment integrity and precise stoichiometric delivery via vacuum line techniques.

Physicochemical Profile & Hazard Identification

Understanding the physical state of CD3F is the first line of defense. Unlike liquid alkylating agents (e.g., Methyl Iodide), CD3F is a high-pressure gas at room temperature, necessitating distinct handling protocols.

Table 1: Physicochemical Specifications

| Property | Value / Description | Operational Implication |

| CAS Number | 558-21-4 (Labeled) | Verification required before connecting to manifold. |

| Molecular Weight | 37.05 g/mol | ~8.8% heavier than non-deuterated CH3F. |

| Boiling Point | -78 °C (approx.)[1] | Gas at RT; requires cryo-condensation for transfer. |

| Vapor Pressure | ~33 bar (480 psig) at 25°C | High Pressure Hazard. Lecture bottles can rocket if valve shears. |

| Flammability | Lower Explosive Limit (LEL) ~2.0% | Extremely Flammable. Static discharge can ignite. |

| Odor | Odorless / Faint Ether-like | No Warning Property. Do not rely on smell for leak detection. |

| Reactivity | Electrophilic Alkylating Agent | Potential mutagen/carcinogen. Reacts violently with Al/Mg/Zn. |

The "Silent Alkylator" Risk

While Methyl Iodide (CH3I) is a known potent carcinogen, it is a liquid. CD3F is a gas, meaning inhalation exposure can occur rapidly and invisibly.[2] As an alkyl halide, it can methylate DNA/proteins.

-

Mechanism: Nucleophilic substitution (

) at biological nucleophiles. -

Toxicity Classification: H351 (Suspected Carcinogen), H373 (Organ Damage), H331 (Toxic if Inhaled).

Engineering Controls & Containment Strategy

Expert Insight: Do not rely solely on a fume hood for high-pressure alkyl halides. The hierarchy of controls must prioritize isolation.

Figure 1: Risk Mitigation Logic

Caption: Hierarchy of controls for CD3F. Note that standard "balloon" techniques used for liquid reagents are strictly forbidden for high-pressure toxic gases.

Standard Operating Procedure (SOP): Vacuum Line Transfer

Why this method? Directly bubbling CD3F from a cylinder into a reaction flask is imprecise and dangerous (risk of over-pressurization). The Cryogenic Transfer Method (condensing the gas) allows for:

-

Precise stoichiometric measurement (by weight or pressure drop).

-

Low-pressure handling.

-

Zero emissions to the environment.

Protocol: The "Cold Finger" Transfer

Prerequisites:

-

Schlenk line (Vacuum/Nitrogen manifold).

-

Calibrated "Cold Finger" or heavy-walled reaction vessel.

-

Liquid Nitrogen (

). -

CD3F Lecture Bottle with a functioning regulator (CGA 110/180 typically).

Step 1: System Preparation & Leak Check

-

Secure the CD3F cylinder upright in a stand.

-

Connect the cylinder regulator to the Schlenk manifold using stainless steel or heavy-walled PTFE tubing. Do not use standard rubber tygon tubing.

-

Pressure Decay Test: Evacuate the connecting lines. Close the vacuum source and watch the manometer. If pressure rises, do not proceed. Locate the leak.

Step 2: The Transfer (Condensation)

-

Immerse the receiving reaction vessel (containing the substrate/solvent frozen in

) into the -

Evacuate the headspace of the frozen reaction vessel.

-

Isolate the vacuum pump.

-

Slowly open the CD3F cylinder valve. The gas will flow toward the cold spot (the reaction vessel) and condense as a solid/liquid due to the temperature gradient (-196°C vs -78°C BP).

-

Monitor the mass balance (if cylinder is on a scale) or pressure drop (manometric dosing) to ensure the correct equivalent is added.

Step 3: The Reaction

-

Close the reaction vessel valve tightly.

-

Close the CD3F cylinder valve.

-

Warm Up: Allow the reaction vessel to slowly warm to room temperature behind a blast shield.

-

Expert Note: As CD3F warms, it returns to gas phase. The vessel must be rated for pressure (e.g., a heavy-walled pressure tube or autoclave). Standard glassware may shatter.

-

Figure 2: Vacuum Transfer Workflow

Caption: Workflow for cryogenic transfer of CD3F. CCP = Critical Control Point. The phase change from gas to liquid/solid is utilized for safe handling.

Emergency Response & First Aid

Because CD3F is an alkylating agent, exposure response differs from simple asphyxiants.

-

Inhalation (Primary Risk):

-

Immediate removal to fresh air.

-

Medical Note: Pulmonary edema may be delayed. Observation for 48 hours is recommended.

-

-

Skin Contact (Liquid/Gas Jet):

-

Frostbite Warning: Rapid expansion causes cooling. Treat for frostbite (lukewarm water, do not rub).

-

Absorption: If skin is intact but exposed, wash with soap/water. Monitor for systemic toxicity.

-

-

Fire:

Disposal & Environmental Compliance

Deuterated compounds are expensive; unreacted CD3F is rarely "disposed" of in the traditional sense during synthesis but may be trapped.

-

Cryogenic Trapping: Excess CD3F from a reaction can be re-condensed into a waste trap cooled with

rather than vented into the hood. -

Chemical Neutralization: Venting into a basic scrubber (e.g., KOH in ethanol) can help hydrolyze the alkyl halide, though fluorides are kinetically stable.

-

Cylinder Return: The lecture bottle is the property of the supplier (e.g., CIL, Sigma). Always return the cylinder with the valve closed and capped. Never drill into or incinerate a pressurized cylinder.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Fluoromethane-d3. Merck KGaA.

-

Cambridge Isotope Laboratories. (2018). Safety Data Sheet: Fluoromethane (D3, 99%). CIL.

-

PubChem. (2024).[5] Fluoromethane-d3 | CH3F.[5][6][7][8] National Library of Medicine.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). Methyl Fluoride - CAMEO Chemicals.[9]

Sources

- 1. Fluoromethane - Wikipedia [en.wikipedia.org]

- 2. airgas.com [airgas.com]

- 3. produkte.linde-gas.at [produkte.linde-gas.at]

- 4. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]

- 5. Fluoromethane-d3 | CH3F | CID 136358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. efcgases.com [efcgases.com]

- 7. 氟甲烷-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. METHYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Fluoromethane-d3 (CD₃F) as a High-Fidelity Tracer for Atmospheric Monitoring

Executive Summary

This guide details the deployment of Fluoromethane-d3 (CD₃F) as a stable isotope tracer for atmospheric transport, dispersion modeling, and leak detection. Unlike traditional perfluorocarbon tracers (PFCs) which face scrutiny due to high Global Warming Potential (GWP), CD₃F offers a chemically distinct yet environmentally lower-impact alternative.

Target Audience: Atmospheric scientists, environmental engineers, and pharmaceutical researchers utilizing stable isotopes for metabolic tracking or trace gas analysis.

Why Fluoromethane-d3?

-

Mass Spectral Distinctness: The deuterium substitution shifts the molecular ion from m/z 34 (

) to m/z 37 ( -

Conservative Transport: It behaves as an inert gas in the troposphere over experimental timeframes (hours to days), making it ideal for validating dispersion models (CFD/Gaussian plumes).

-

Spectroscopic Shift: The Kinetic Isotope Effect (KIE) shifts IR absorption bands (C-D stretch ~2000-2200 cm⁻¹), enabling optical detection distinct from C-H containing background gases.

Physicochemical Profile & Tracer Suitability

To design a valid experiment, one must understand how CD₃F behaves relative to air and its non-labeled counterpart.

| Property | Fluoromethane ( | Fluoromethane-d3 ( | Air (Standard) | Significance |

| Molar Mass | 34.03 g/mol | 37.05 g/mol | ~28.97 g/mol | CD₃F is slightly heavier than air; requires mixing considerations in stagnant environments. |

| Boiling Point | -78.4 °C | -77.9 °C | -194.3 °C | Gas at ambient conditions; easy to dispense from compressed cylinders. |

| Primary MS Ion | m/z 34 | m/z 37 | N/A | The +3 Da shift is the primary detection vector in Mass Spectrometry. |

| IR C-X Stretch | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | N/A | Shifts absorption away from the "water window" and hydrocarbon noise. |

| Flammability | Flammable Gas | Flammability | Oxidizer | CRITICAL SAFETY: Must be diluted below LEL (Lower Explosive Limit) for release. |

Core Application: Atmospheric Dispersion Modeling

Objective: Release CD₃F at a point source and quantify its concentration at downwind receptors to validate transport models (e.g., CALPUFF, AERMOD).

Experimental Workflow Visualization

The following diagram illustrates the closed-loop process from source release to data validation.

Figure 1: End-to-end workflow for atmospheric tracer studies using CD₃F.

Protocol 1: Field Release Strategy

Safety Pre-requisite: CD₃F is a flammable gas.[1] The release concentration at the nozzle must be controlled, or the release must occur in a well-ventilated area where immediate dilution below the LEL (Lower Explosive Limit ~5.6%) occurs.

Materials

-

Mass Flow Controller (MFC) calibrated for Fluoromethane (correction factor relative to

is approx 0.56). -

GPS Logger (time-synchronized).

-

Dilution Manifold (optional, if releasing into a building HVAC).

Step-by-Step Procedure

-

Background Check: Collect "blank" air samples upwind of the release site to establish the background noise at m/z 37 (usually near zero).

-

Source Setup: Secure the cylinder and regulator. Connect the MFC.

-

Flow Calculation:

Where -

Release: Initiate flow at

. Log the exact start time and mass flow rate. -

Duration: Maintain steady-state release for a duration exceeding the characteristic mixing time of the environment (typically 30-60 minutes for local scale studies).

Protocol 2: Analytical Detection (GC-MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard. It provides the necessary sensitivity (ppb to ppt levels) and selectivity.

Instrument Configuration

-

Column: Porous Layer Open Tubular (PLOT) column (e.g., GasPro or Q-Bond) is preferred for separating light gases.

-

Carrier Gas: Helium at 1.0 - 1.5 mL/min.

-

Injector: Split/Splitless (Splitless for trace analysis). Temperature: 200°C.

-

Oven Program:

-

Initial: 40°C (Hold 2 min)

-

Ramp: 10°C/min to 150°C

-

Hold: 2 min

-

Note: CD₃F elutes slightly earlier than CH₃F due to the inverse isotope effect on chromatography, though often they co-elute on standard columns.

-

Mass Spectrometry (SIM Parameters)

To achieve high sensitivity, do not use Full Scan. Use SIM targeting specific ions.

| Target Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Dwell Time (ms) |

| Fluoromethane-d3 | 37 ( | 36 ( | 100 |

| Fluoromethane (Ref) | 34 ( | 33 ( | 50 |

| Air Check | 28 ( | 32 ( | 10 |

Analytical Logic Diagram

The following diagram details the decision logic within the MS detector to ensure positive identification.

Figure 2: Analytical logic for discriminating CD₃F from background matrix.

Data Analysis & Self-Validating Systems

To ensure Scientific Integrity , the protocol must include internal validation.

-

The "Zero" Confirmation:

-

Before accepting any field data, analyze the "Upwind Blank."

-

Validation Rule: Signal at m/z 37 in the blank must be < 1% of the lowest expected sample signal. If high, check for system contamination or vacuum leaks (air leaks often show m/z 40 for Argon, but m/z 37 is rare in background air).

-

-

Internal Standard Normalization:

-

If using canister sampling, spike a known amount of a different tracer (e.g., deuterated methane

, m/z 20) into the canister prior to analysis to correct for injection volume variability.

-

-

Linearity Check:

-

Construct a 5-point calibration curve (e.g., 10 ppb to 1000 ppb).

-

Requirement:

.

-

Cross-Disciplinary Note: Pharmaceutical Relevance

For the Drug Development Professionals in the audience:

While this note focuses on atmospheric tracing, Fluoromethane-d3 is also a critical reagent in the synthesis of deuterated pharmaceuticals.

-

Metabolic Stability: Replacing a

group with -

Handling: The handling protocols described above (Section 4) regarding pressure regulation and flammability apply directly to the setup of flow reactors for fluoromethylation synthesis.

Safety & Compliance

-

H280: Contains gas under pressure; may explode if heated.[2][3][4]

-

Storage: Store cylinders upright, secured, in a cool, well-ventilated area away from oxidizers.

-

Environmental: While CD₃F has a GWP (Global Warming Potential), its use in tracer quantities (grams to kilograms) is negligible compared to industrial emissions. However, avoid unnecessary venting.

References

-

NIST Chemistry WebBook. (2023). Fluoromethane (CH3F) and Isotopologues - IR and Mass Spectra. National Institute of Standards and Technology.[5] Retrieved from [Link]

-

PubChem. (2024). Fluoromethane-d3 Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Copernicus Publications. (2015). Atmospheric transport and chemistry of trace gases in LMDz5B. Geoscientific Model Development. Retrieved from [Link]

Sources

using Fluoromethane-d3 in kinetic isotope effect studies

Application Note: Mechanistic Elucidation of C-H Activation Using Fluoromethane-d3 ( ) in Kinetic Isotope Effect Studies

Executive Summary

This application note details the protocol for utilizing Fluoromethane-d3 (

Unlike solid or liquid substrates, Fluoromethane-d3 is a gas (

Theoretical Background: The Fluorine-Deuterium Interplay

Why Fluoromethane?

Fluoromethane (

The Kinetic Isotope Effect (KIE)

When the protium atoms (

- : C-H bond breakage is not the rate-limiting step (e.g., substrate binding or product release is slower).

- (typically 2–7): C-H bond breakage is the rate-limiting step (Primary KIE).

-

Tunneling: Values

often indicate quantum tunneling, common in some metalloenzymes.

By using

Material Specifications & Handling

Safety Warning: Fluoromethane is a flammable gas. All manipulations must occur in a fume hood.

| Property | Specification | Notes |

| Compound | Fluoromethane-d3 ( | CAS: 558-21-4 |

| Isotopic Purity | Critical for accurate KIE calculations. | |

| Boiling Point | Exists as gas at STP.[1] | |

| Molecular Weight | 37.05 g/mol | Mass shift of +3 Da vs |

| Solubility | Follows Henry’s Law; headspace equilibrium is rapid. |

Experimental Design: Intermolecular Competition

The most robust method for gas-phase substrates is the Intermolecular Competitive Assay . Both the non-labeled (

Advantages:

-

Internal Standardization: Both isotopologues experience the exact same enzyme activity, temperature fluctuations, and quenching times.

-

Precision: Eliminates pipetting errors associated with running parallel separate reactions.

Workflow Visualization

Figure 1: Workflow for Competitive KIE Assay using Headspace GC-MS.

Detailed Protocol: Competitive KIE Assay

Equipment & Reagents

-

Instrument: GC-MS with Headspace Autosampler (or manual gastight syringe).

-

Column: PoraPLOT Q or equivalent (designed for volatile gases/halocarbons).

-

Vials: 10 mL or 20 mL headspace vials with PTFE/Silicone magnetic screw caps.

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

NADPH Regenerating System: (Glucose-6-phosphate, G6P-Dehydrogenase,

).

Preparation of Gas Standards

-

Evacuate: Use a gastight gas sampling bulb or Tedlar bag.

-

Mix: Introduce equal partial pressures of

and -

Dilute: Dilute with Nitrogen or Argon to a safe working concentration (e.g., 10,000 ppm) if pure gas is too potent for the detector.

Enzymatic Reaction Setup

-

Liquid Phase: Add 1.0 mL of Reaction Buffer containing the enzyme (e.g., 1 mg/mL Human Liver Microsomes) to the headspace vial.

-

Seal: Immediately cap the vial with the PTFE/Silicone septum.

-

Substrate Addition: Using a gastight syringe, inject a defined volume (e.g., 500

) of the -

Equilibration: Incubate at 37°C for 5 minutes to allow gas-liquid equilibration (Henry's Law).

-

Initiation: Inject 50

of NADPH regenerating system through the septum to start the reaction.-

Control: Prepare identical vials injecting Buffer instead of NADPH (No Reaction Control).

-

Sampling & Analysis

-

Incubation: Shake at 37°C.

-

Time Points: Since we are measuring substrate depletion, we need a

(immediately after mixing) and a-

Note: For accurate KIE, aim for ~20-30% total substrate conversion. Do not run to completion.

-

-

Quenching: Inject 100

of 1M HCl or heat deactivate (if measuring headspace gas, chemical quenching is preferred to avoid pressure spikes from heating). -

GC-MS Parameters:

-

Injector: Split mode (ratio 10:1 to 50:1 depending on sensitivity).

-

SIM Mode (Critical): Monitor m/z 34 (

) and m/z 37 ( -

Dwell Time: 100 ms per ion.

-

Data Analysis & Calculation

In a competitive experiment, the KIE is determined by the change in the ratio of the two isotopologues over time.

The Calculation

Use the formula derived for competitive intermolecular isotope effects:

Where:

- = Fraction of total substrate conversion (determined from the Control vs Reaction total peak areas).

-

= Initial ratio of peak areas (

-

= Final ratio of peak areas (

Simplified Approximation (Low Conversion < 10%): If conversion is very low, the KIE can be approximated by the relative rates of product formation, but measuring substrate depletion is safer for gases.

Interpreting Results[3]

| Observed KIE ( | Mechanistic Implication |

| 0.9 – 1.1 | No Isotope Effect. C-H bond breaking is not rate-limiting. Rate is likely controlled by product release or electron transfer to the heme. |

| 1.5 – 3.0 | Masked/Moderate Effect. C-H bond breaking contributes to the rate limit but is partially masked by other steps (isotopically sensitive branching). |

| > 4.0 | Strong Primary KIE. C-H abstraction is the distinct rate-determining step. Confirms Hydrogen Atom Transfer (HAT) mechanism. |

Mechanistic Pathway Diagram

Figure 2: Branching pathways. The energy barrier to reach TS_D is higher than TS_H due to Zero Point Energy differences.

Troubleshooting & Controls

-

Leakage: The most common error source. Ensure septa are new and unpunctured before the experiment. Run a "No Enzyme" control; if gas concentration drops over time, you have a leak.

-

Scrambling: Ensure the enzyme does not catalyze exchange with solvent protons (rare for C-H bonds, common for O-H/N-H).

-

Temperature: Gas solubility is highly temperature-dependent. Ensure all vials are at exactly the same temperature before sampling.

References

-

Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[2] Methods in Enzymology.

-

Wade, D. et al. (1987). Deuterium isotope effects on the metabolism of the inhaled anesthetics methoxyflurane and enflurane in the rat. Anesthesiology.[3]

-

Hanzlik, R. P., & Ling, K. H. (1993). Active site dynamics of cytochrome P450 2E1. Journal of the American Chemical Society.

-

Sigma-Aldrich. (2024). Fluoromethane-d3 Product Specification & Properties.[4]

-